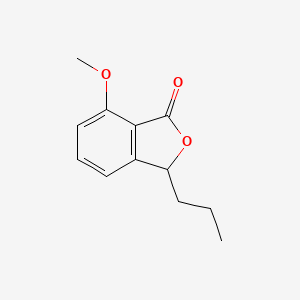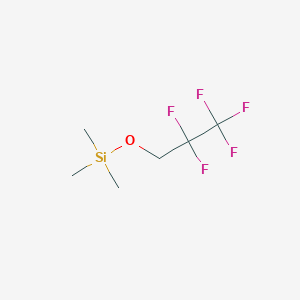
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound with the molecular formula C6H11F5OSi and a molecular weight of 222.23 g/mol . It is a silane derivative where the silicon atom is bonded to a trimethyl group and a 2,2,3,3,3-pentafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of trimethylsilanol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Wirkmechanismus
The mechanism by which trimethyl(2,2,3,3,3-pentafluoropropoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with other molecules, thereby increasing its stability and resistance to chemical degradation. The molecular pathways involved in its action include the formation of stable silicon-oxygen and silicon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A trialkylsilane used in the semiconductor industry and for depositing silicon carbide coatings.
Uniqueness
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is unique due to the presence of five fluorine atoms in its structure, which imparts higher thermal stability and chemical resistance compared to other silane derivatives. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Eigenschaften
CAS-Nummer |
89660-59-3 |
|---|---|
Molekularformel |
C6H11F5OSi |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
trimethyl(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C6H11F5OSi/c1-13(2,3)12-4-5(7,8)6(9,10)11/h4H2,1-3H3 |
InChI-Schlüssel |
LBDRUDRFGDMEBR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


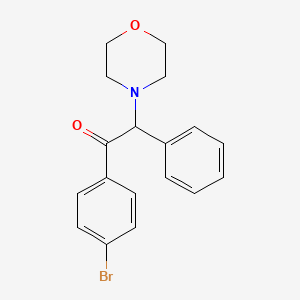



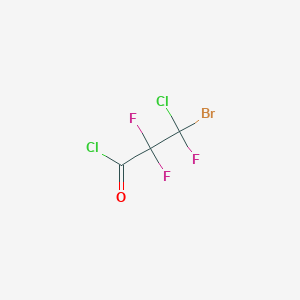
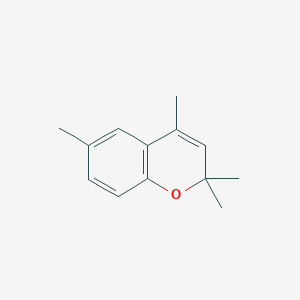
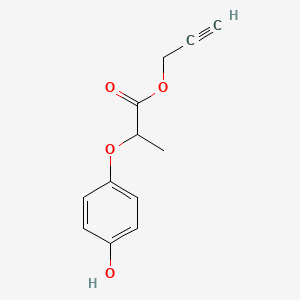
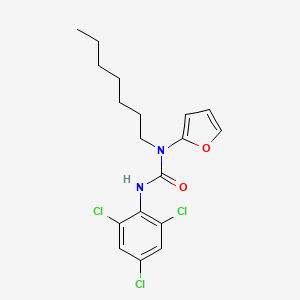
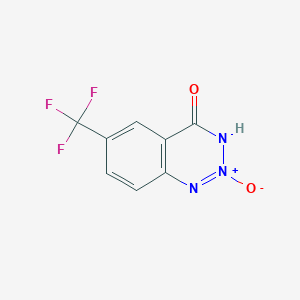
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
